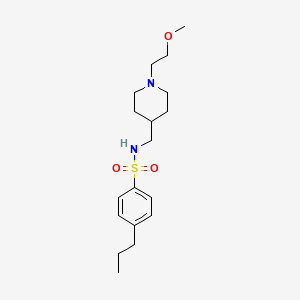

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide

Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core linked to a piperidinylmethyl group substituted with a 2-methoxyethyl moiety. The 4-propylbenzene group contributes to its hydrophobic character, while the sulfonamide functional group may enhance hydrogen-bonding interactions, a common feature in enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-3-4-16-5-7-18(8-6-16)24(21,22)19-15-17-9-11-20(12-10-17)13-14-23-2/h5-8,17,19H,3-4,9-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXULWUXLCQADDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide involves several steps. One common method includes the reaction of 4-propylbenzenesulfonyl chloride with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Chemical Reactions Analysis

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications in treating various diseases due to its pharmacological properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Goxalapladib (CAS: 412950-27-7)

Goxalapladib () shares the 1-(2-methoxyethyl)piperidin-4-yl group but differs in core structure and substituents. Below is a detailed comparison:

Key Observations:

Core Divergence :

- The benzenesulfonamide in the target compound contrasts with Goxalapladib’s naphthyridine acetamide , which may alter binding specificity. Sulfonamides often exhibit stronger hydrogen-bonding capacity, while acetamides provide conformational flexibility.

- Goxalapladib’s trifluoromethyl and difluorophenyl groups enhance metabolic stability and lipophilicity, critical for its anti-atherosclerotic activity .

Size and Complexity: The target compound’s lower molecular weight (~352 vs.

Physicochemical and Pharmacokinetic Implications

- Hydrophobicity : The 4-propyl group in the target compound introduces moderate hydrophobicity, whereas Goxalapladib’s trifluoromethyl and biphenyl systems create a highly lipophilic profile. This difference may influence tissue distribution and clearance rates.

- Synthetic Accessibility : The target compound’s simpler structure may offer advantages in synthesis and scalability compared to Goxalapladib’s multi-ring system.

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide, a compound with potential therapeutic applications, has garnered interest in biological research due to its structural features and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed based on its components:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Benzenesulfonamide group : A benzene ring attached to a sulfonamide group, which is known for its biological activity.

- Methoxyethyl substituent : Enhances solubility and may influence the compound's interaction with biological targets.

Molecular Formula

The molecular formula of the compound is .

Pharmacological Profile

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antimicrobial Activity : Some derivatives of piperidine and sulfonamide have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.

- Cytotoxicity : Studies have assessed the cytotoxic effects on various cell lines, revealing potential applications in cancer therapy.

Case Studies

-

Antimicrobial Efficacy :

Compound MIC (µg/mL) against M. tuberculosis Compound A 0.5 Compound B 2 Compound C 4 -

Cytotoxicity Assays :

Compound IC50 (µg/mL) SI (Selectivity Index) N-Compound 12.5 >1 Reference Drug 1 8 <1 Reference Drug 2 20 <1

The mechanism of action for this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors, influencing neuropharmacological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.